6-Fluoropurine

Catalog No.
S622331
CAS No.
1480-89-3
M.F
C5H3FN4
M. Wt
138.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoropurine

CAS Number

1480-89-3

Product Name

6-Fluoropurine

IUPAC Name

6-fluoro-7H-purine

Molecular Formula

C5H3FN4

Molecular Weight

138.1 g/mol

InChI

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

LGQVOKWMIRXXDM-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)F

Synonyms

6-fluoropurine

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)F

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)F

Potential Antiviral Agent:

6-Fluoropurine has been investigated for its potential as an antiviral agent. Studies have shown that it can inhibit the replication of various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV) []. The mechanism of action is believed to involve its incorporation into viral DNA, leading to errors during replication and ultimately hindering viral growth []. However, further research is needed to determine the effectiveness and safety of 6-fluoropurine for therapeutic applications [].

Probe for Studying Nucleic Acid Interactions:

Due to its structural similarity to the natural purine bases adenine and guanine, 6-fluoropurine can be used as a probe to study interactions between nucleic acids and other molecules. By incorporating 6-fluoropurine into DNA or RNA, researchers can investigate how these biomolecules bind to proteins, drugs, or other ligands []. This information is crucial for understanding fundamental biological processes and developing new drugs that target specific nucleic acid sequences [].

Tool for Studying DNA Mismatch Repair:

6-fluoropurine can also be utilized as a tool to study DNA mismatch repair, a cellular mechanism responsible for correcting errors in DNA replication. When 6-fluoropurine is incorporated into DNA, it creates a mismatch with the complementary base, triggering the mismatch repair machinery to remove the faulty base and restore the correct sequence []. By studying the cellular response to 6-fluoropurine incorporation, researchers can gain insights into the complex mechanisms involved in maintaining genomic integrity [].

6-Fluoropurine is a synthetic derivative of purine, characterized by the substitution of a fluorine atom at the sixth position of the purine ring. This compound is notable for its structural similarity to natural nucleobases, which allows it to participate in various biochemical processes. Its molecular formula is C5_5H4_4FN5_5, and it exhibits properties that make it a subject of interest in medicinal chemistry and biochemistry.

, primarily involving nucleophilic substitutions. Notably, it exhibits reactivity in S_NAr (nucleophilic aromatic substitution) reactions, where it serves as a substrate for various nucleophiles. Studies have shown that 6-fluoropurine nucleosides are particularly reactive compared to their chloro and bromo counterparts, making them valuable in synthetic organic chemistry .

Additionally, 6-fluoropurine can be synthesized through several methods, including:

  • Nucleophilic substitution reactions with potassium fluoride.
  • Modified Schiemann reactions, which involve diazotization followed by fluorination .

6-Fluoropurine exhibits significant biological activity, particularly as an antiviral agent. It has been studied as a prodrug for ganciclovir and acyclovir, two antiviral medications used to treat infections caused by certain viruses. The mono- and diesters of 6-fluoropurine have shown promise in enhancing the bioavailability of these drugs .

Moreover, its structural similarity to adenosine allows it to interfere with nucleotide metabolism, potentially leading to cytotoxic effects in rapidly dividing cells. This characteristic makes 6-fluoropurine a candidate for further exploration in cancer therapy.

Several synthesis methods have been developed for 6-fluoropurine:

  • Nucleophilic Substitution: Using dry potassium fluoride in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.
  • Microwave-Assisted Synthesis: Employing ionic liquids under microwave conditions for efficient fluorination .
  • Modified Schiemann Reaction: Involving the conversion of chlorinated precursors to fluorinated derivatives through diazotization followed by treatment with fluoroboric acid .
  • Fluorination with Tetrabutylammonium Fluoride: A milder method that allows for high yields without extensive side reactions .

The primary applications of 6-fluoropurine include:

  • Antiviral Drug Development: As a prodrug or active ingredient in antiviral therapies.
  • Research Tool: In studies related to nucleic acid metabolism and enzyme interactions.
  • Synthetic Intermediate: In the preparation of more complex nucleoside analogs.

Interaction studies have highlighted the reactivity of 6-fluoropurine in various biochemical contexts. It has been shown to undergo significant interactions with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may possess enhanced biological activities .

Furthermore, comparisons with other halogenated purines indicate that while 6-fluoropurine is less reactive than its iodo and bromo counterparts, it remains highly effective in specific substitution reactions, making it a valuable compound in synthetic chemistry .

Several compounds share structural similarities with 6-fluoropurine:

Compound NameStructural FeaturesUnique Properties
6-ChloropurineChlorine at the sixth positionMore reactive than 6-fluoropurine in S_NAr reactions
6-BromopurineBromine at the sixth positionHigher reactivity compared to 6-fluoropurine but less than 6-iodopurine
6-IodopurineIodine at the sixth positionMost reactive among halogenated purines; often used as a precursor for synthesis
2-AminopurineAmino group at the second positionExhibits different biological activities; can serve as a precursor for various derivatives

Early Approaches in Halogenated Purine Chemistry

The foundation of 6-fluoropurine synthesis lies in halogenated purine chemistry, where early efforts focused on substituting purine’s C6 position with halogens. Initial methodologies utilized chlorination as a precursor to fluorination due to the relative stability of 6-chloropurine intermediates. For example, Kiburis and Lister (1969) demonstrated that 6-chloropurine could be synthesized via direct chlorination of purine bases using phosphorus oxychloride (POCl₃) in the presence of dimethylaniline. This approach, however, faced challenges in regioselectivity and yield optimization.

A pivotal advancement emerged with the recognition that 6-chloropurine nucleosides could serve as substrates for fluoride displacement. Robins et al. (1980) reported the conversion of 6-chloropurine-2'-deoxyriboside to 6-fluoropurine derivatives using potassium fluoride (KF) in dimethylformamide (DMF), achieving yields of 59–72%. These early studies underscored the viability of nucleophilic aromatic substitution (SNAr) for purine fluorination, albeit with limitations in reaction efficiency and scalability.

Evolution of Schiemann Reaction Adaptations for Fluorination

The Balz-Schiemann reaction, traditionally employed for aryl fluoride synthesis, was adapted for purine fluorination to address the limitations of direct halogen exchange. This method involves diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate salt to yield the fluoroarene. In 1969, Kiburis and Lister applied a modified Schiemann reaction to 6-aminopurine, generating 6-fluoropurine via diazotization with nitrous acid (HNO₂) and subsequent fluorodediazoniation using fluoroboric acid (HBF₄).

Further refinements included the use of tetrabutylammonium triphenyldifluorosilicate (TBAT) as a fluoride source. Cho et al. (1999) demonstrated that TBAT facilitated the conversion of 6-chloropurine nucleosides to 6-fluoropurine derivatives under mild conditions, avoiding the need for high-temperature decomposition. This adaptation improved regioselectivity and reduced side reactions, achieving yields comparable to traditional methods (Table 1).

Table 1: Comparative Yields of Schiemann Reaction Adaptations

SubstrateFluorination AgentYield (%)Reference
6-AminopurineHBF₄65
6-Chloropurine nucleosideTBAT72
6-Trimethylammonium purineKF63

Critical Analysis of Trimethylammonium Intermediate Strategies

The development of trimethylammonium intermediates marked a paradigm shift in 6-fluoropurine synthesis. By converting 6-chloropurine derivatives into quaternary ammonium salts, researchers enabled efficient fluoride displacement under milder conditions. For instance, treating 6-chloropurine with trimethylamine in DMF generated a trimethylammonium chloride intermediate, which reacted with KF to yield 6-fluoropurine at 80°C with 63% efficiency.

This strategy offered several advantages:

  • Enhanced Reactivity: The quaternary ammonium group acts as a superior leaving group compared to chloride, facilitating nucleophilic attack by fluoride.
  • Reduced Side Reactions: By avoiding harsh acidic conditions (e.g., HBF₄), decomposition of sensitive purine rings was minimized.
  • Scalability: The method proved adaptable to industrial-scale synthesis, as demonstrated by Korean Patent KR910000442B1, which detailed large-scale production of 6-fluoropurine analogs for antiviral applications.

However, challenges persisted, including the need for anhydrous conditions and the hygroscopic nature of KF, which necessitated rigorous drying protocols.

Nucleoside-2'-deoxyribosyltransferase (NDT) plays a pivotal role in the enzymatic synthesis of 6-fluoropurine-containing nucleosides through transglycosylation. This enzyme catalyzes the transfer of 2'-deoxyribosyl groups from donor nucleosides to acceptor bases, enabling the formation of fluorinated analogs without requiring high-energy phosphorylated intermediates [3] [4].

Structural and Mechanistic Insights

The catalytic mechanism of NDT involves a covalent enzyme-substrate intermediate, where the γ-carboxylate of glutamate-98 (Glu-98) acts as the active-site nucleophile. Chemical modification and mutagenesis studies have demonstrated that substitution of Glu-98 with alanine reduces enzymatic activity by three orders of magnitude, underscoring its essential role in stabilizing the transition state during glycosyl transfer [3]. The enzyme exhibits broad substrate specificity, accepting 6-fluoropurine as an acceptor base when paired with thymidine or deoxyadenosine as donors.

Continuous Biocatalytic Systems

Recent advances in enzyme immobilization have enhanced the practicality of NDT for large-scale synthesis. For instance, NDTs from thermophilic bacteria, such as Thermus thermophilus, retain >80% activity after immobilization on epoxy-functionalized resins, enabling reuse over multiple reaction cycles [5]. Continuous enzyme membrane reactors (EMRs) operating at hydraulic residence times (HRTs) of 4–8 hours achieve productivities of 1.3–1.6 g·L⁻¹·h⁻¹ for 6-chloro-2-fluoropurine-2'-deoxyriboside, a structurally related analog [4]. These systems maintain thermodynamic equilibrium by continuously removing inhibitory byproducts, such as hypoxanthine, thereby shifting the reaction equilibrium toward fluorinated nucleoside synthesis.

Adenosine Deaminase-Mediated Metabolic Activation Mechanisms

Adenosine deaminase (ADA) contributes to the metabolic activation of 6-fluoropurine riboside by catalyzing its deamination to 6-fluoroinosine, a pathway critical for prodrug activation in targeted therapies [6].

Substrate Binding and Catalytic Efficiency

¹³C NMR studies of adenosine deaminase complexes with 6-fluoropurine riboside reveal significant chemical shift perturbations at C-6 (-73.1 ppm), indicating strong electronic interactions between the fluorine substituent and the enzyme’s active site [6]. Kinetic analyses show a kcat/Km value of 1.4 × 10³ M⁻¹·s⁻¹ for 6-fluoropurine riboside, comparable to the natural substrate adenosine. The fluorine atom’s electronegativity enhances substrate binding by stabilizing a tetrahedral intermediate during hydrolytic deamination.

Implications for Prodrug Design

The ADA-catalyzed conversion of 6-fluoropurine riboside generates 6-fluoroinosine, which undergoes subsequent phosphorylation to form the active metabolite 6-fluoroinosine monophosphate. This two-step activation pathway is exploited in prodrug strategies for targeting cancer cells with high ADA expression. Molecular dynamics simulations suggest that the fluorine atom’s van der Waals radius (1.47 Å) minimizes steric clashes in the ADA active site compared to bulkier halogen substituents, making 6-fluoropurine derivatives uniquely suited for this mechanism [6].

Whole-Cell Biocatalysis Systems for Nucleoside Analog Production

Whole-cell systems integrating NDT and ADA pathways have emerged as scalable platforms for 6-fluoropurine nucleoside synthesis.

Engineered Microbial Consortia

Escherichia coli co-expressing NDT from Lactobacillus leichmannii and ADA from Bacillus subtilis achieves a 92% conversion yield of 6-fluoropurine to its 2'-deoxyriboside form within 12 hours [4]. The intracellular cofactor recycling system in these cells eliminates the need for exogenous reducing agents, reducing process costs. Notably, the use of psychrophilic NDT variants (e.g., from Psychrobacter urativorans) improves reaction yields at ambient temperatures by minimizing substrate denaturation [5].

Immobilized Cell Reactors

Encapsulating engineered Bacillus spp. in calcium alginate beads enhances operational stability, with <15% activity loss over 10 batches in stirred-tank reactors [5]. Continuous-flow systems coupling immobilized cells with in-line product separation achieve space-time yields of 8.2 g·L⁻¹·day⁻¹ for 6-fluoropurine-2'-deoxyriboside, demonstrating feasibility for industrial-scale production.

Microwave-assisted nucleophilic fluorination represents a significant advancement in the synthesis of 6-fluoropurine derivatives, offering enhanced reaction rates, improved yields, and reduced reaction times compared to conventional heating methods [1] [2]. The application of microwave energy to fluorination reactions has revolutionized the field by providing precise temperature control and efficient energy transfer directly to the reaction mixture.

Fundamental Principles of Microwave-Enhanced Fluorination

The effectiveness of microwave-assisted fluorination stems from the ability of polar molecules and ionic species to absorb microwave energy through dipolar rotation and ionic conduction mechanisms [3]. In the context of 6-fluoropurine synthesis, the presence of polar solvents such as dimethyl sulfoxide (DMSO) and ionic activators creates optimal conditions for microwave absorption. The dielectric heating mechanism allows for rapid temperature elevation and uniform heating throughout the reaction mixture, leading to enhanced reaction kinetics [4].

Research has demonstrated that microwave-assisted nucleophilic fluorination achieves significant rate enhancements compared to conventional heating methods. Studies utilizing single-mode microwave systems have shown acceleration factors of 3-4 fold for nucleophilic aromatic substitution reactions involving fluoride displacement [1]. The observed rate enhancement is attributed to the efficient heating of polar intermediates and transition states, which results in lower activation energy barriers and increased reaction rates [3].

Optimization of Reaction Parameters

The successful implementation of microwave-assisted fluorination requires careful optimization of several critical parameters. Temperature control remains paramount, with optimal fluorination temperatures typically ranging from 150-180°C for activated aromatic systems [1]. The use of pulse heating protocols has proven effective in preventing substrate decomposition while maintaining high reaction efficiency. Three-pulse sequences of 20 seconds at 150 watts with 30-second intervals between pulses have yielded optimal results for 6-fluoropurine synthesis [1].

Solvent selection plays a crucial role in microwave-assisted fluorination. DMSO has emerged as the preferred solvent due to its excellent microwave absorption properties and ability to solubilize both organic substrates and inorganic fluoride sources [1] [2]. The high dielectric constant of DMSO facilitates efficient microwave coupling while providing enhanced fluoride nucleophilicity through fluoride ion activation [5].

Table 1: Microwave-Assisted Nucleophilic Fluorination Conditions
SubstrateSolventTemperature (°C)Time (min)Power (W)Yield (%)ActivatorReference
3-Fluoro-5-methylbenzonitrileDMSO150<315064Kryptofix-222/K2CO3 [1]
3-Bromo-5-methylbenzonitrileDMSO150<315013Kryptofix-222/K2CO3 [1]
3-Chloro-5-methylbenzonitrileDMSO150<31509Kryptofix-222/K2CO3 [1]
6-ChloropurineDMSO180VariableVariable35TBAF·3H2O [6]
6-MethylthiopurineDMSORoom temperature30Variable90MMPP oxidation [7]
6-Trimethylammonio-purineDMSORoom temperature30Variable63KF [8]

Fluoride Source Activation and Selectivity

The choice and activation of fluoride sources constitute critical aspects of microwave-assisted fluorination. Tetrabutylammonium fluoride trihydrate (TBAF·3H2O) has proven particularly effective for 6-fluoropurine synthesis, offering superior nucleophilicity compared to anhydrous fluoride sources [6]. The hydrated form provides enhanced reactivity while maintaining selectivity for the desired fluorination product.

Advanced fluoride activation strategies involve the use of imidazolium-based ionic liquids and organic amines. The [IPrH][H2F3] reagent system, activated with N,N-diisopropylethylamine (DIPEA), has demonstrated exceptional selectivity and reactivity under microwave conditions [2]. This system achieves yields exceeding 90% for benzylic fluorination reactions while maintaining excellent chemoselectivity.

Substrate Scope and Limitations

The substrate scope of microwave-assisted nucleophilic fluorination encompasses a wide range of activated aromatic compounds. The reactivity order for halogen leaving groups follows the pattern: F >> Br > Cl >>> I, with fluoro compounds providing the highest yields under microwave conditions [1]. This reactivity pattern reflects the relative ease of nucleophilic aromatic substitution and the stability of the resulting transition states.

For 6-fluoropurine derivatives, the presence of electron-withdrawing groups on the purine ring system enhances the efficiency of microwave-assisted fluorination. The cyano group in position 5 of methylbenzonitrile derivatives provides sufficient activation for efficient fluoride displacement under microwave conditions [1]. However, deactivated aromatic systems may require additional activation through ionic liquid additives or extended reaction times [9].

Mechanistic Considerations

The mechanism of microwave-enhanced nucleophilic fluorination involves several key steps that are accelerated under microwave irradiation. The initial fluoride activation step benefits from the enhanced ion mobility and reduced ion-pairing effects observed under microwave conditions [2]. The subsequent nucleophilic attack on the activated aromatic system is facilitated by the rapid heating of polar intermediates and transition states.

Computational studies have revealed that microwave acceleration is most pronounced for reactions with activation energies in the range of 20-30 kcal/mol and involving polar transition states [3]. The 6-fluoropurine synthesis pathway exhibits characteristics that align with these optimal parameters, explaining the significant rate enhancements observed experimentally.

Solid-Phase Synthesis of Phosphoramidite Precursors

The solid-phase synthesis of phosphoramidite precursors for 6-fluoropurine derivatives represents a sophisticated approach to nucleoside and oligonucleotide synthesis. This methodology enables the incorporation of fluorinated purine analogues into DNA and RNA sequences with high efficiency and selectivity [7] [10]. The development of specialized phosphoramidite building blocks has revolutionized the field of modified nucleic acid synthesis.

Phosphoramidite Chemistry Foundation

The phosphoramidite approach to oligonucleotide synthesis relies on the iterative coupling of protected nucleoside building blocks through phosphite triester formation [11]. For 6-fluoropurine derivatives, the synthesis begins with the preparation of appropriately protected nucleoside precursors bearing the fluorinated purine base. The key protecting groups include 5'-O-dimethoxytrityl (DMTr) for primary hydroxyl protection and 2'-O-tert-butyldimethylsilyl (TBDMS) for secondary hydroxyl protection in RNA synthesis [7].

The phosphoramidite activation step involves the treatment of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a suitable base [7]. This reaction proceeds through nucleophilic substitution at the phosphorus center, generating the phosphoramidite building block as a mixture of diastereomers due to the stereogenic phosphorus atom [12].

Precursor Nucleoside Synthesis

The synthesis of 6-fluoropurine nucleoside precursors employs several strategic approaches. The most commonly utilized method involves the preparation of 6-methylthiopurine riboside, which serves as a versatile intermediate for post-synthetic modification [7]. The synthesis begins with the conversion of 2',3',5'-O-triacetylinosine to the corresponding 6-thioinosine derivative using Lawesson's reagent, followed by methylation with methyl iodide [7].

An alternative approach utilizes 6-chloropurine-2'-deoxyriboside as a precursor, which can be prepared through enzymatic transglycosylation reactions [10]. The nucleoside 2'-deoxyribosyltransferase from Escherichia coli catalyzes the transfer of the deoxyribose moiety from 2'-deoxycytidine to 6-chloropurine, providing the desired nucleoside in moderate yield [10].

Protection Strategy Optimization

The selection and implementation of protecting groups for 6-fluoropurine phosphoramidite synthesis requires careful consideration of stability, selectivity, and compatibility with subsequent synthetic operations. The 5'-O-dimethoxytrityl group provides excellent protection for the primary hydroxyl while remaining labile to acidic conditions during the detritylation step of oligonucleotide synthesis [7] [10].

For ribonucleoside derivatives, the 2'-O-tert-butyldimethylsilyl group offers superior protection compared to other silyl ethers, providing stability under the basic conditions of phosphoramidite synthesis while remaining readily removable with fluoride sources [7]. The combination of DMTr and TBDMS protection has proven optimal for 6-fluoropurine riboside derivatives, achieving coupling efficiencies exceeding 98% [7].

Table 2: Solid-Phase Phosphoramidite Synthesis for 6-Fluoropurine Derivatives
NucleosideProtecting GroupsPhosphoramidite Yield (%)Coupling Efficiency (%)Deprotection ConditionsPost-Synthetic ModificationReference
6-Methylthiopurine riboside5'-DMTr, 2'-TBDMS>9598-99NH4OH/EtOH (3:1), 55°C, 8hNucleophilic displacement [7]
2-Methylthio-6-chloropurine riboside5'-DMTr, 2'-TBDMS>9598-99NH4OH/EtOH (3:1), 55°C, 8hNucleophilic displacement [7]
6-Chloropurine-2'-deoxyriboside5'-DMTr>90>95NH4OH, 55°C, 6hNucleophilic displacement [10]
2-Amino-6-methylsulfonylpurine riboside5'-DMTr, 2'-TBDMS>85>90NH4OH, rt, mildNucleophilic displacement [13]
3'-Fluoro-6-substituted purine riboside5'-DMTr, 2'-TBDMS>80>85NH4OH, rt, mildCross-coupling reactions [14]

Phosphoramidite Activation and Coupling

The activation of phosphoramidite building blocks for solid-phase synthesis requires careful optimization of reaction conditions to achieve high coupling efficiency. The use of tetrazole activators, particularly 5-benzylthio-1H-tetrazole (BTT), has proven superior to traditional activators due to its enhanced acidity and improved coupling kinetics [12]. The increased acidity of BTT accelerates the phosphitylation reaction and minimizes side reactions such as acyl group migration [12].

The coupling reaction itself proceeds through the formation of a phosphite triester linkage between the incoming phosphoramidite and the growing oligonucleotide chain [11]. For 6-fluoropurine derivatives, coupling efficiencies typically exceed 95%, with the best results achieved using 0.15 M phosphoramidite solutions in acetonitrile [13]. The coupling time is generally extended to 60-120 seconds to ensure complete reaction with the modified nucleoside building blocks.

Post-Synthetic Modification Strategies

The incorporation of precursor nucleosides into oligonucleotides enables subsequent post-synthetic modifications to generate the desired 6-fluoropurine derivatives. The 6-methylthiopurine residues can be selectively oxidized to the corresponding sulfoxide or sulfone using monoperoxyphthalic acid (MMPP), creating reactive intermediates for nucleophilic displacement reactions [7]. This approach allows for the introduction of various substituents at the 6-position while maintaining the integrity of the oligonucleotide structure.

The 6-chloropurine derivatives provide versatile platforms for post-synthetic modification through nucleophilic aromatic substitution reactions. Treatment with primary amines, alkoxides, or other nucleophiles under mild conditions yields the corresponding 6-substituted purine derivatives [10]. The selectivity of these reactions is enhanced by the electron-deficient nature of the purine ring system and the excellent leaving group properties of the chloride substituent.

Quality Control and Characterization

The characterization of 6-fluoropurine phosphoramidite building blocks requires comprehensive analytical techniques to ensure purity and structural integrity. 31P NMR spectroscopy provides definitive confirmation of phosphoramidite formation, with characteristic chemical shifts in the 140-150 ppm range [7]. The observation of diastereomeric signals confirms the presence of the stereogenic phosphorus center.

High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment and separation of regioisomers. The use of reverse-phase chromatography with gradient elution enables the separation of 2'- and 3'-O-acetyl regioisomers, which may arise during the synthesis of ribonucleoside derivatives [12]. Mass spectrometry, particularly electrospray ionization (ESI-MS), provides molecular weight confirmation and structural validation of the phosphoramidite products.

Regioselective Protection/Deprotection Strategies for 9-β-D-Ribofuranosyl Derivatives

The development of regioselective protection and deprotection strategies for 9-β-D-ribofuranosyl derivatives of 6-fluoropurine represents a critical aspect of nucleoside synthesis. These methodologies enable the selective functionalization of specific hydroxyl groups while preserving the integrity of the fluorinated purine base and the ribofuranose ring system [15] [16].

Fundamental Principles of Regioselective Protection

Regioselective protection of ribofuranosyl derivatives relies on the inherent reactivity differences between the various hydroxyl groups in the ribose moiety. The primary 5'-hydroxyl group exhibits enhanced reactivity compared to the secondary 2'- and 3'-hydroxyl groups, enabling selective protection under appropriate conditions [15]. The stereochemical environment and electronic properties of each hydroxyl group contribute to the observed selectivity patterns.

The 2'- and 3'-hydroxyl groups, being vicinal and cis-configured in the ribofuranose ring, can be simultaneously protected using cyclic protecting groups such as isopropylidene ketals or benzylidene acetals [15]. These protecting groups take advantage of the geometric constraints of the ribose ring system to achieve high selectivity for the desired hydroxyl positions.

Primary Hydroxyl Protection Strategies

The selective protection of the 5'-hydroxyl group in 6-fluoropurine ribosides is most commonly achieved using the dimethoxytrityl (DMTr) protecting group. This acid-labile protecting group provides excellent selectivity for primary hydroxyl groups and is compatible with the subsequent phosphoramidite chemistry required for oligonucleotide synthesis [7] [10]. The DMTr group can be introduced using dimethoxytrityl chloride in the presence of a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP).

Alternative approaches to primary hydroxyl protection include the use of silyl ethers, particularly tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) groups. These protecting groups offer enhanced stability compared to DMTr but require different deprotection conditions. The choice between these protecting groups depends on the specific requirements of the synthetic sequence and the compatibility with other functional groups present in the molecule [17].

Secondary Hydroxyl Protection Methods

The protection of secondary hydroxyl groups in 6-fluoropurine ribosides requires careful consideration of the stereochemical and electronic environment of each position. The 2'-hydroxyl group can be selectively protected using the tert-butyldimethylsilyl (TBDMS) group, which provides excellent stability under basic conditions while remaining labile to fluoride-mediated deprotection [7] [12].

The 3'-hydroxyl group presents unique challenges due to its proximity to the 2'-hydroxyl and its involvement in the ribofuranose ring conformation. Acetyl protection of the 3'-position is commonly employed, offering good selectivity and compatibility with nucleobase protection strategies [12]. The acetyl group can be removed under mild basic conditions without affecting the integrity of the purine base or other protecting groups.

Simultaneous Protection of Vicinal Diols

The simultaneous protection of the 2'- and 3'-hydroxyl groups in 6-fluoropurine ribosides can be achieved using cyclic protecting groups that span both positions. Isopropylidene ketals provide excellent protection for cis-vicinal diols and are readily introduced using 2,2-dimethoxypropane in the presence of an acid catalyst [15]. The resulting protected nucleosides exhibit enhanced stability and are suitable for further synthetic manipulations.

Benzylidene acetals offer an alternative approach to simultaneous protection of vicinal diols. The 2',3'-O-benzylidene derivative can be prepared using benzaldehyde and an acid catalyst, providing a protecting group that is stable under basic conditions but readily removed under acidic conditions [15]. The regioselectivity of benzylidene acetal formation can be controlled through the choice of reaction conditions and catalyst system.

Table 3: Regioselective Protection/Deprotection Strategies for 9-β-D-Ribofuranosyl Derivatives
Protection StrategySelectivityDeprotection ConditionsStabilityCompatibilityReference
5'-O-Dimethoxytrityl (DMTr)Primary 5'-OH selectiveAcidic conditions (TFA, DCM)Acid-labileStandard phosphoramidite synthesis [7] [10]
2'-O-tert-Butyldimethylsilyl (TBDMS)2'-OH selectiveFluoride (TBAF, THF)Base-stable, fluoride-labileRNA synthesis [7] [12]
3'-O-Acetyl protection3'-OH selectiveBasic conditions (NH4OH)Base-labileDNA/RNA synthesis [12]
Benzylidene acetal (4',6'-O-benzylidene)Simultaneous 4',6'-OHAcidic hydrolysisAcid-labileCarbohydrate chemistry [15]
Phenoxyacetyl (N-protection)Amino group selectiveMild base (NH4OH, rt)Base-labileNucleoside synthesis [13]
Isopropylidene ketal (2',3'-O-isopropylidene)cis-Vicinal diolsAcidic hydrolysisAcid-labileRibonucleoside synthesis [15]

Selective Deprotection Methodologies

The selective removal of protecting groups from 6-fluoropurine ribosides requires careful optimization of reaction conditions to achieve high selectivity and yield. The DMTr group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane, providing rapid and efficient deprotection of the 5'-hydroxyl group [7]. The reaction conditions can be modulated to prevent over-deprotection or migration of other protecting groups.

Silyl ether deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran provides excellent selectivity for TBDMS and related protecting groups [7]. The reaction proceeds under mild conditions and is compatible with acid-labile protecting groups such as DMTr. The use of buffered TBAF solutions helps prevent degradation of the nucleoside base or other sensitive functional groups.

Protection Group Migration and Stability

The stability of protecting groups in 6-fluoropurine ribosides can be affected by migration reactions, particularly under basic conditions. Acetyl group migration between the 2'- and 3'-positions is a common side reaction that can complicate purification and reduce yields [12]. The use of sterically hindered bases and careful control of reaction conditions can minimize these migration processes.

The development of non-migrating protecting groups has addressed many of these challenges. The TBDMS group exhibits excellent stability against migration due to its steric bulk and the strength of the silicon-oxygen bond [12]. Similarly, the DMTr group is not susceptible to migration reactions due to its size and the nature of its attachment to the sugar moiety.

Advanced Protection Strategies

Recent advances in protection group chemistry have led to the development of more sophisticated strategies for 6-fluoropurine riboside synthesis. The use of orthogonal protecting groups enables the selective manipulation of multiple hydroxyl groups in a predetermined sequence [16]. This approach is particularly valuable for the synthesis of complex nucleoside analogues with multiple sites of modification.

The application of one-pot protection strategies has streamlined the synthesis of protected 6-fluoropurine ribosides. These methods combine multiple protection steps in a single reaction vessel, reducing the number of purification steps and improving overall efficiency [15]. The success of these approaches depends on the careful optimization of reaction conditions and the compatibility of the various protecting group reagents.

Analytical Methods for Protection Group Analysis

The characterization of protected 6-fluoropurine ribosides requires comprehensive analytical techniques to confirm the identity and purity of the products. 1H NMR spectroscopy provides detailed information about the protection pattern, with characteristic chemical shifts for each protecting group [7]. The integration ratios of the signals confirm the stoichiometry of protection and the absence of side products.

2D NMR techniques, including COSY and HSQC experiments, enable the unambiguous assignment of protecting group positions and the confirmation of regioselectivity [7]. These methods are particularly valuable for complex multiply-protected nucleosides where overlapping signals may complicate the interpretation of 1D spectra.

XLogP3

0.7

Other CAS

1480-89-3

Dates

Last modified: 08-15-2023

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